

An In-depth Technical Guide to N-allyl-2-chloropropanamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-allyl-2-chloropropanamide**

Cat. No.: **B012861**

[Get Quote](#)

CAS Number: 106593-37-7

This technical guide provides a comprehensive overview of **N-allyl-2-chloropropanamide**, a chemical compound with potential applications in the agrochemical sector. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its synthesis, physicochemical properties, and putative mechanism of action.

Chemical and Physical Properties

N-allyl-2-chloropropanamide, also known as 2-chloro-N-(prop-2-en-1-yl)propanamide, is a chloroacetamide derivative.^[1] A summary of its key quantitative data is presented in Table 1.

Table 1: Physicochemical Properties of **N-allyl-2-chloropropanamide**

Property	Value	Reference
CAS Number	106593-37-7	[1] [2]
Molecular Formula	C ₆ H ₁₀ ClNO	[1]
Molecular Weight	147.61 g/mol	[1]
Boiling Point	262.045 °C at 760 mmHg	[1]
Density	1.052 g/cm ³	[1]
Flash Point	112.281 °C	[1]
Purity	Typically available at ≥95%	

Synthesis of N-allyl-2-chloropropanamide

The synthesis of **N-allyl-2-chloropropanamide** can be achieved through the acylation of allylamine with 2-chloropropionyl chloride. This reaction is a classic example of the Schotten-Baumann reaction, which is widely used for the synthesis of amides from amines and acyl chlorides.[\[3\]](#)

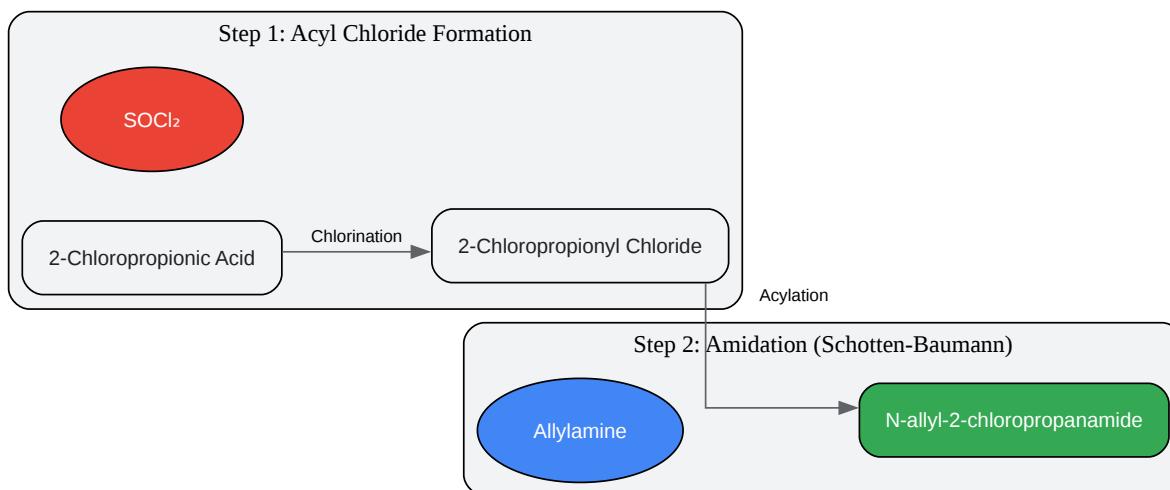
Experimental Protocol: Schotten-Baumann Reaction

This protocol outlines the synthesis of **N-allyl-2-chloropropanamide** from allylamine and 2-chloropropionyl chloride.

Materials:

- Allylamine
- 2-Chloropropionyl chloride
- Dichloromethane (DCM)
- 10% aqueous sodium hydroxide (NaOH) solution
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate (NaHCO₃) solution

- Brine (saturated aqueous sodium chloride)
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Separatory funnel
- Rotary evaporator


Procedure:

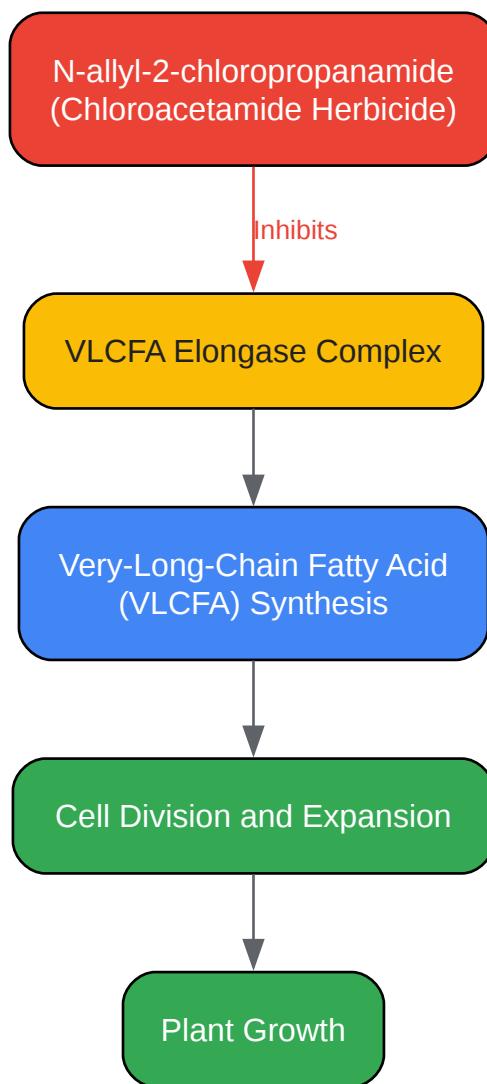
- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer, dissolve allylamine (1.0 equivalent) in dichloromethane. Cool the flask in an ice bath.
- **Addition of Base:** Slowly add a 10% aqueous sodium hydroxide solution (2.0-3.0 equivalents) to the stirred solution of allylamine.
- **Addition of Acyl Chloride:** Dissolve 2-chloropropionyl chloride (1.0 equivalent) in dichloromethane and transfer this solution to a dropping funnel. Add the 2-chloropropionyl chloride solution dropwise to the biphasic mixture over a period of 30 minutes, while maintaining the temperature between 0 and 5 °C.
- **Reaction Progression:** After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.
- **Washing:** Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and finally with brine.

- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude **N-allyl-2-chloropropanamide**.
- Purification: The crude product can be further purified by column chromatography or recrystallization, if necessary.

Synthesis Workflow

The synthesis of **N-allyl-2-chloropropanamide** involves a two-step conceptual process, starting from 2-chloropropionic acid. The first step is the conversion of the carboxylic acid to its more reactive acyl chloride derivative, followed by the amidation reaction.

[Click to download full resolution via product page](#)


Caption: Synthesis workflow for **N-allyl-2-chloropropanamide**.

Potential Applications and Mechanism of Action

N-allyl-2-chloropropanamide belongs to the chloroacetamide class of compounds, which are known for their herbicidal activity. The primary mode of action for chloroacetamide herbicides is the inhibition of the synthesis of very-long-chain fatty acids (VLCFAs). This inhibition leads to a cessation of cell division and expansion in susceptible plants.

Signaling Pathway: Inhibition of VLCFA Synthesis

The herbicidal effect of chloroacetamides is initiated by the inhibition of enzymes involved in the elongation of fatty acids, a critical process for plant growth and development.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 106593-37-7|N-Allyl-2-chloropropanamide|BLD Pharm [bldpharm.com]
- 3. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to N-allyl-2-chloropropanamide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b012861#n-allyl-2-chloropropanamide-cas-number>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com